molecular formula C7H5BrCl2O B14791345 5-Bromo-4-chloro-2-(chloromethyl)phenol

5-Bromo-4-chloro-2-(chloromethyl)phenol

Cat. No.: B14791345
M. Wt: 255.92 g/mol
InChI Key: NTRHDUAUJVCQCC-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-(chloromethyl)phenol is a halogenated phenolic compound with the molecular formula C₇H₅BrCl₂O and a molecular weight of 254.93 g/mol. The substituents are positioned at the 2- (chloromethyl), 4- (chloro), and 5- (bromo) positions on the aromatic ring. This compound’s structure combines electron-withdrawing halogens (Br, Cl) and a reactive chloromethyl (-CH₂Cl) group, making it a versatile intermediate in organic synthesis, particularly for nucleophilic substitution reactions .

Properties

Molecular Formula

C7H5BrCl2O

Molecular Weight

255.92 g/mol

IUPAC Name

5-bromo-4-chloro-2-(chloromethyl)phenol

InChI

InChI=1S/C7H5BrCl2O/c8-5-2-7(11)4(3-9)1-6(5)10/h1-2,11H,3H2

InChI Key

NTRHDUAUJVCQCC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2-(chloromethyl)phenol typically involves the halogenation of phenol derivatives. One common method is the bromination and chlorination of 2-(chloromethyl)phenol. The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst or under specific temperature and pressure conditions to ensure selective halogenation.

Industrial Production Methods

Industrial production of 5-Bromo-4-chloro-2-(chloromethyl)phenol may involve large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2-(chloromethyl)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove halogen atoms or modify the phenol group.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution: Products include various substituted phenols or ethers.

    Oxidation: Products include quinones or other oxidized phenolic compounds.

    Reduction: Products include dehalogenated phenols or modified phenolic derivatives.

Scientific Research Applications

5-Bromo-4-chloro-2-(chloromethyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-(chloromethyl)phenol involves its interaction with biological molecules. The compound can act as an electrophile, reacting with nucleophilic sites on proteins, DNA, or other biomolecules. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, or induction of oxidative stress.

Comparison with Similar Compounds

Substituent Positioning and Functional Group Analysis

The table below compares 5-Bromo-4-chloro-2-(chloromethyl)phenol with key analogs from the literature:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity
5-Bromo-4-chloro-2-(chloromethyl)phenol 5-Br, 4-Cl, 2-CH₂Cl C₇H₅BrCl₂O 254.93 High reactivity due to CH₂Cl; strong electron-withdrawing effects enhance phenol acidity
5-Bromo-4-chloro-2-(hydroxymethyl)phenol 5-Br, 4-Cl, 2-CH₂OH C₇H₆BrClO₂ 245.48 Lower reactivity (hydroxymethyl lacks leaving group ability)
4-Bromo-5-(chloromethyl)-2-methoxyphenol 4-Br, 5-CH₂Cl, 2-OCH₃ C₈H₈BrClO₂ 263.51 Methoxy group stabilizes the ring; reduced acidity compared to phenol derivatives
5-Bromo-2-chlorophenol 5-Br, 2-Cl C₆H₄BrClO 207.45 Simpler structure; lacks chloromethyl group
4-Bromo-2-chloro-5-methylphenol 4-Br, 2-Cl, 5-CH₃ C₇H₆BrClO 221.48 Methyl group introduces steric hindrance; lower reactivity

Physical Properties

  • Melting Points: While direct data for the target compound is unavailable, analogs like 4-Bromo-2-chloro-5-methylphenol melt at 70–70.5°C , suggesting that the target compound’s melting point may be higher due to stronger intermolecular halogen interactions.
  • Boiling Points: Halogenated phenols generally exhibit higher boiling points than non-halogenated analogs. For example, 5-Bromo-2-chlorophenol (MW 207.45) likely has a boiling point >200°C, similar to 4-Bromo-2-chloro-5-methylphenol (predicted bp 260°C) .

Research Findings and Data Gaps

  • Spectroscopic Data: Structural analogs like 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol have been characterized via single-crystal X-ray diffraction (R factor = 0.032) , but similar studies for the target compound are lacking.
  • Toxicity Profiles: Compounds with chloromethyl groups may release HCl upon decomposition, necessitating careful handling.

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